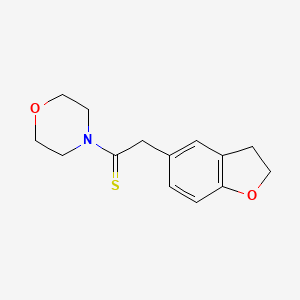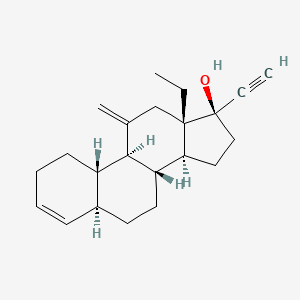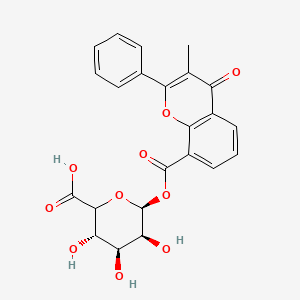
3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
Descripción general
Descripción
MFCA glucuronide is a derivative of Flavoxate . Flavoxate is an anticholinergic with antimuscarinic effects . The molecular formula of MFCA glucuronide is C23H20O10 and it has a molecular weight of 456.40 .
Molecular Structure Analysis
The IUPAC name for MFCA glucuronide is (3S,4S,5S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid . The InChI key is QTFLEEJQZRBOAR-BKYOJHNFSA-N .Physical And Chemical Properties Analysis
MFCA glucuronide appears as a white solid .Aplicaciones Científicas De Investigación
Spectrofluorimetric Determination in Human Urine
Research has developed a sensitive method for determining 3-Methylflavone-8-carboxylic acid (MFCA) in human urine using spectrofluorimetry. This method is significant for tracking the metabolic fate of flavoxate hydrochloride, a therapeutic drug, in the human body (Zaazaa et al., 2015).
Pharmacological Activities
A study focusing on the pharmacological properties of MFCA in vitro and in vivo revealed that MFCA does not exhibit antispasmodic activity but demonstrates significant phosphodiesterase (PDE) inhibiting activity. This suggests a potential therapeutic role of MFCA derived from flavoxate (Cazzulani et al., 1988).
Assay Methods in Blood and Urine
MFCA's stability and plasma-red cell partitioning have been studied, providing valuable information for pharmacokinetic studies on flavoxate and MFCA. This research aids in understanding the drug's behavior in the human body (Cova & Setnikar, 1975).
Pharmacokinetics in Rats
A pharmacokinetic study on rats investigated the excretion and metabolism of MFCA, enhancing our understanding of the drug's pharmacokinetics, which can inform human drug metabolism studies (Setnikar et al., 1975).
High-Performance Liquid Chromatographic Determination in Human Urine
An HPLC method was developed for determining MFCA in human urine. This method is crucial for understanding the drug's dissolution rate and metabolism in humans (El-Gindy et al., 2007).
Liquid Chromatographic Fingerprint for Synthesis Control
A high-performance liquid chromatographic method was proposed for controlling the synthesis of industrial MFCA, illustrating its application in quality control during manufacturing processes (Qiao et al., 2009).
Protein Binding Properties
Research on the protein binding properties of MFCA provides insight into its interaction with proteins in the body, which is vital for understanding its pharmacodynamics (Conti & Setnikar, 1975).
Determination in Human Plasma
A method was established for the determination of MFCA in human plasma using HPLC, which is essential for pharmacokinetic studies of flavoxate in humans (Ying, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17-,20?,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFLEEJQZRBOAR-BKYOJHNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

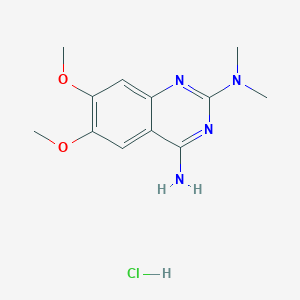


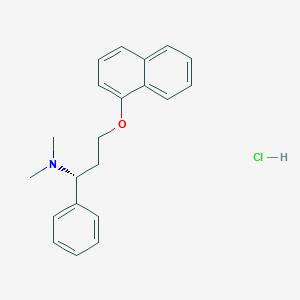
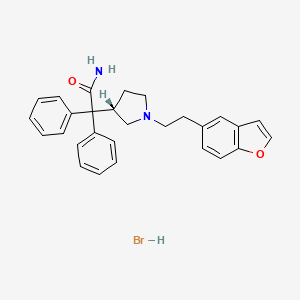
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
